Home > Products > Screening Compounds P13485 > 22-Oxacalcitriol-d6
22-Oxacalcitriol-d6 -

22-Oxacalcitriol-d6

Catalog Number: EVT-1506499
CAS Number:
Molecular Formula: C₂₆H₃₆D₆O₄
Molecular Weight: 424.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

22-Oxacalcitriol-d6 is a synthetic analogue of vitamin D, specifically derived from 1,25-dihydroxyvitamin D3. It is designed to retain the beneficial effects of vitamin D while minimizing calcemic activity, making it a valuable compound in therapeutic applications, particularly for conditions associated with renal failure and secondary hyperparathyroidism. The compound's structure is modified to include a deuterated form, which enhances its stability and allows for precise tracking in biological studies.

Source

22-Oxacalcitriol-d6 is synthesized from natural precursors found in the vitamin D metabolic pathway. The synthesis often involves the modification of existing vitamin D compounds through chemical reactions that introduce specific functional groups or alter the molecular structure to achieve the desired pharmacological properties.

Classification

This compound falls under the classification of vitamin D analogues. It is particularly noted for its noncalcemic properties, distinguishing it from other vitamin D derivatives that can induce hypercalcemia when administered at therapeutic doses.

Synthesis Analysis

The synthesis of 22-Oxacalcitriol-d6 typically involves several key steps:

  1. Starting Material: The synthesis begins with 22-phenylsulfonyl-23,24-dinor-5,7-choladien-3b-ol as a precursor.
  2. Oxidative Decarbonylation: This step converts the precursor into the desired oxacalcitriol structure by removing carbonyl groups and adding hydroxyl groups at specific positions.
  3. Deuteration: The introduction of deuterium (d6) is achieved through specific reactions that incorporate deuterated solvents or reagents during the synthesis process.
  4. Purification: The final product undergoes purification processes such as flash column chromatography to isolate 22-Oxacalcitriol-d6 from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of 22-Oxacalcitriol-d6 can be described by its chemical formula C22H32D6O3C_{22}H_{32}D_6O_3. The deuterium atoms are incorporated into specific positions within the molecule, which alters its mass spectrum and nuclear magnetic resonance characteristics.

Structural Data

  • Molecular Weight: Approximately 330.461 g/mol.
  • Key Functional Groups: Hydroxyl groups (-OH), ketone groups (C=O), and a modified side chain typical of vitamin D analogues.
  • Nuclear Magnetic Resonance Spectroscopy: The NMR spectrum reveals distinct peaks corresponding to hydrogen atoms in different environments, allowing for structural confirmation.
Chemical Reactions Analysis

22-Oxacalcitriol-d6 participates in several chemical reactions typical of vitamin D analogues:

  1. Binding Affinity Studies: It has been shown to bind effectively to vitamin D receptors, similar to its parent compound 1,25-dihydroxyvitamin D3, facilitating its biological activity without inducing significant calcium mobilization.
  2. Inhibition of Parathyroid Hormone Release: In vitro studies demonstrate that 22-Oxacalcitriol-d6 can suppress parathyroid hormone secretion effectively, comparable to traditional vitamin D therapies but without elevating serum calcium levels significantly.
  3. Metabolic Pathways: The compound undergoes metabolic transformations in vivo, where it may be hydroxylated or conjugated similarly to other vitamin D metabolites.
Mechanism of Action

The mechanism by which 22-Oxacalcitriol-d6 exerts its effects primarily involves:

  • Receptor Binding: The compound binds to the vitamin D receptor in target tissues, modulating gene expression related to calcium and phosphate metabolism.
  • Regulation of Parathyroid Hormone Secretion: By inhibiting parathyroid hormone release from parathyroid glands, it helps maintain calcium homeostasis without causing hypercalcemia.
  • Cellular Effects: Studies indicate that it promotes differentiation and function in various cell types, including immune cells and bone cells, contributing to its therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The incorporation of deuterium enhances stability against metabolic degradation.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typical for physiological conditions.
  • Reactivity: Exhibits reactivity consistent with other steroid-like compounds, particularly in forming complexes with proteins and receptors.

Relevant data suggest that these properties contribute significantly to its efficacy as a therapeutic agent while minimizing adverse effects commonly associated with traditional vitamin D therapies.

Applications

22-Oxacalcitriol-d6 has several notable scientific uses:

  1. Therapeutic Applications in Renal Disease: It is particularly useful in treating secondary hyperparathyroidism associated with chronic kidney disease due to its ability to regulate parathyroid hormone levels without increasing serum calcium.
  2. Research Tool: Its deuterated form allows for advanced tracking in pharmacokinetic studies and metabolic research involving vitamin D pathways.
  3. Potential Anti-inflammatory Effects: Emerging studies suggest that it may have anti-inflammatory properties, making it a candidate for further investigation in autoimmune diseases or inflammatory conditions.
Introduction to 22-Oxacalcitriol-d6

22-Oxacalcitriol-d6 (Maxacalcitol-d6) is a deuterium-substituted analog of the synthetic vitamin D derivative 22-oxacalcitriol (OCT). This isotopically labeled compound combines the unique pharmacological profile of OCT—characterized by potent vitamin D receptor (VDR) activation with minimized calcemic effects—with the metabolic stability afforded by strategic deuterium substitution. As a research tool, it enables precise tracking of tissue distribution and metabolic fate while retaining the parent molecule’s tissue-selective biological activity. Its development represents a convergence of medicinal chemistry innovations aimed at dissociating hypercalcemia from therapeutically beneficial VDR-mediated effects [3] [10].

Chemical Identity and Structural Characteristics of 22-Oxacalcitriol-d6

Molecular Formula: C₂₆H₃₆D₆O₄Molecular Weight: 424.65 g/molChemical Structure: 22-Oxacalcitriol-d6 retains the core structural modifications of its parent compound, 22-oxacalcitriol (Maxacalcitol), while incorporating six deuterium atoms at specific positions. The defining features include:

  • Oxygen-for-Carbon Substitution: Replacement of the C22 carbon atom with an oxygen atom in the side chain, forming a 22-oxa moiety that reduces affinity for vitamin D-binding protein (DBP) and alters pharmacokinetics [1] [3].
  • Deuterium Incorporation: Six hydrogen atoms are replaced with deuterium (²H or D), specifically at the terminal methyl groups of the side chain (positions 26, 27). This modification is designed to impede oxidative metabolism without altering receptor binding affinity [5] [10].
  • Secosteroid Backbone: Preservation of the 1α,3β,25-trihydroxy configuration critical for VDR engagement, though the C3 epimerization pathway remains a significant metabolic route as in the non-deuterated analog [5] [6].

Stereochemistry: The A-ring retains the 1α-hydroxyl group essential for VDR activation, while the C20-C22 side chain configuration influences receptor conformational changes and coactivator recruitment [1] [9].

Structural Implications:

  • The 22-oxa modification shortens the effective side chain length, reducing DBP binding by >90% compared to calcitriol, leading to faster systemic clearance and reduced calcemic liability [1].
  • Deuteriation at C26/C27 targets sites vulnerable to CYP24A1-mediated oxidation, potentially slowing the generation of inactive metabolites like 24,25-dihydroxy-22-oxacalcitriol [5] [10].

Table 1: Key Structural Features of 22-Oxacalcitriol-d6

Structural ElementModificationFunctional Consequence
C22 PositionOxygen substitutionReduced DBP affinity; altered pharmacokinetics
C26/C27 Methyl Groups−CD₃ (deuterated)Resistance to CYP24A1 oxidation; metabolic stability
A-Ring Configuration1α,3β-dihydroxyMaintained VDR binding affinity
Side Chain LengthShorter than calcitriolTissue-selective receptor activation

Isotopic Labeling in Vitamin D Analogues: Rationale for Deuterium Substitution

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into pharmaceutical compounds to exploit the Deuterium Kinetic Isotope Effect (DKIE). This phenomenon arises because C–²H bonds are stronger and require higher activation energy to break than C–¹H bonds, thereby slowing enzymatic reactions at the deuterated sites [5] [10].

Rationale in 22-Oxacalcitriol-d6:

  • Metabolic Stabilization: The six deuterium atoms are positioned at the side chain’s terminal methyl groups (C26 and C27), primary sites for CYP24A1-mediated hydroxylation—the key enzyme in vitamin D catabolism. Deuteriation impedes this oxidation, prolonging the compound’s half-life and enhancing bioavailability [5] [6].
  • Isotopic Tracing: Enables precise tracking of the compound and its metabolites in complex biological matrices using mass spectrometry, facilitating studies on tissue distribution and metabolic fate without radioactive labels [10].
  • Preserved Pharmacology: Unlike structural modifications, deuterium substitution minimally alters steric and electronic properties, ensuring that VDR binding affinity and transcriptional activity remain comparable to the non-deuterated parent compound [5] [10].

Impact on Metabolism:In vitro studies with OCT show two primary inactivation pathways:

  • C-25 Dehydration: Generates 24-ene-22-oxa-1α(OH)D₃ and 25-ene-22-oxa-1α(OH)D₃.
  • C-3 Epimerization: Forms 3-epi-OCT, which has reduced VDR affinity [5] [6].Deuteriation at C26/C27 specifically targets the dehydration pathway, as confirmed by reduced production of 24-ene and 25-ene metabolites in deuterated analogs in hepatic microsome assays [5].

Historical Development of 22-Oxacalcitriol and Its Deuterated Derivatives

The development of 22-oxacalcitriol (OCT, Maxacalcitol) emerged from efforts to dissociate the therapeutic effects of vitamin D analogs from their hypercalcemic actions:

  • 1980s–1990s: Researchers at Chugai Pharmaceutical (Japan) synthesized OCT by replacing C22 with oxygen. Early studies demonstrated its potent differentiation-inducing effects on leukemia cells (HL-60) with 10-fold lower calcemic activity than calcitriol [3].
  • 1991: Mechanistic studies revealed OCT’s ability to upregulate VDR in osteoblasts and stimulate osteocalcin secretion, challenging initial assumptions that its bone effects were minimal [2].
  • 2001: OCT was approved in Japan as an injectable treatment for secondary hyperparathyroidism in dialysis patients (trade name Oxarol®), capitalizing on its prolonged suppression of parathyroid hormone (PTH) [1] [3].
  • 2002–2003: Metabolic studies identified C-3 epimerization and C-25 dehydration as key inactivation pathways for OCT, highlighting vulnerabilities at the C26/C27 positions [5] [6].
  • 2010s: Deuterated analogs were developed to target these metabolic weaknesses. 22-Oxacalcitriol-d6, with −CD₃ groups at C26/C27, was designed to resist CYP24A1-mediated oxidation while retaining the pharmacodynamic profile of OCT [10].

Deuterated Derivative Development:The synthesis of 22-Oxacalcitriol-d6 leverages modern deuteration techniques, including metal-catalyzed hydrogen-deuterium exchange or deuterated building blocks. Its primary application remains preclinical research, particularly in mass spectrometry-based studies of vitamin D metabolism and tissue distribution [10].

Pharmacological Significance of Non-Calcemic Vitamin D Receptor Agonists

Vitamin D receptor agonists traditionally induce hypercalcemia by promoting intestinal calcium absorption and bone resorption. 22-Oxacalcitriol-d6 exemplifies "dissociated" agonists that selectively modulate VDR signaling pathways to retain therapeutic effects while minimizing calcemic liability [1] [9].

Mechanisms of Tissue Selectivity:

  • Reduced DBP Binding: The 22-oxa modification decreases DBP affinity by >90%, shortening serum half-life and limiting exposure to calcium-regulating tissues (intestine, bone). This allows preferential accumulation in parathyroid glands and immune cells [1] [3].
  • Differential Coactivator Recruitment: The OCT-VDR complex recruits distinct nuclear coactivators in parathyroid cells (e.g., SRC-1) versus intestinal cells, enabling gene-specific effects like prolonged PTH suppression without stimulating calcium transporters [1].
  • Biased Agonism: Altered VDR conformational changes favor activation of non-calcemic pathways, such as:
  • PTH Suppression: Downregulation of PTH gene transcription in parathyroid cells.
  • Cell Differentiation: Induction of differentiation in keratinocytes, leukemia cells, and immune cells [3] [9].

Therapeutic Applications Supported by OCT Studies:

  • Secondary Hyperparathyroidism: OCT suppresses PTH mRNA expression 3–5 times longer than calcitriol in uremic rats, with minimal serum calcium elevation [1].
  • Cancer: Preclinical models show OCT inhibits prostate cancer (LNCaP) and squamous cell carcinoma proliferation via VDR-mediated cell cycle arrest [1] [4].
  • Cardioprotection: Non-calcemic VDR agonists like OCT and its analogs attenuate cardiac hypertrophy and heart failure progression in mouse models without hypercalcemia [4] [9].
  • Immune Modulation: OCT enhances macrophage differentiation and suppresses T-cell proliferation at doses 100-fold lower than those affecting calcium homeostasis [1] [9].

Table 2: Pharmacological Profile of 22-Oxacalcitriol vs. Calcitriol

ParameterCalcitriol22-Oxacalcitriol22-Oxacalcitriol-d6
VDR Binding Affinity (Kd)1.0 (Reference)0.5–0.7Similar to OCT
DBP Binding AffinityHighVery LowVery Low
PTH Suppression DurationShort (<24h)Prolonged (≥48h)Prolonged + stabilized
Calcemic Activity (ED₅₀)1.0 (Reference)10–20-fold higherSimilar to OCT
CYP24A1 Metabolism RateHighHighReduced (deuterium effect)

Properties

Product Name

22-Oxacalcitriol-d6

Molecular Formula

C₂₆H₃₆D₆O₄

Molecular Weight

424.65

Synonyms

(1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy-d6)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol; 1α,25-Dihydroxy-22-oxavitamin D3-d6; 22-Oxa-1,25-dihydroxyvitamin D3-d6; 22-Oxa-1α,25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.